1-(4-phenylmethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine
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Overview
Description
1-(4-phenylmethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine is an aromatic amine.
Scientific Research Applications
Potential Anticonvulsant Agents
A series of novel Schiff bases, including derivatives similar to the chemical structure , were synthesized and evaluated for anticonvulsant activity. Compounds like these have shown promise in seizures protection and exhibit significant protective index in animal models (Pandey & Srivastava, 2011).
Chemosensor Applications
Compounds structurally related to 1-(4-phenylmethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine have been identified as highly selective chemosensors. For instance, a derivative was found to be an effective sensor for Ag(+) ion, demonstrating strong fluorescent enhancement upon binding, which indicates its potential in metal ion detection (Tharmaraj, Devi, & Pitchumani, 2012).
Catalytic Applications
Related Schiff base ligands have been synthesized and applied in catalytic processes. They show potential in forming complexes with various metals, which could be useful in various chemical reactions (Pedras et al., 2007).
Antimicrobial Properties
Derivatives of similar chemical structure have been synthesized and evaluated for their antimicrobial activities. These compounds exhibited variable degrees of antibacterial and antifungal activities, indicating potential use in the development of new antimicrobial agents (Visagaperumal et al., 2010).
Pharmaceutical Research
Compounds with a structure similar to the chemical have been explored in pharmaceutical research, particularly in the development of new drugs with selective pharmacology, such as dual serotonin and noradrenaline reuptake inhibition (Whitlock, Blagg, & Fish, 2008).
Photocytotoxicity and Imaging
Derivatives of 1-(4-phenylmethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine have been synthesized and their photocytotoxic properties examined. These complexes have been studied for their ability to interact with DNA and generate reactive oxygen species under red light, indicating potential applications in medical imaging and photodynamic therapy (Basu et al., 2014).
properties
Product Name |
1-(4-phenylmethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine |
---|---|
Molecular Formula |
C19H19NOS |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
1-(4-phenylmethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine |
InChI |
InChI=1S/C19H19NOS/c1-2-5-17(6-3-1)15-21-18-10-8-16(9-11-18)13-20-14-19-7-4-12-22-19/h1-12,20H,13-15H2 |
InChI Key |
NBJSYTGLGDBHFD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CNCC3=CC=CS3 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CNCC3=CC=CS3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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